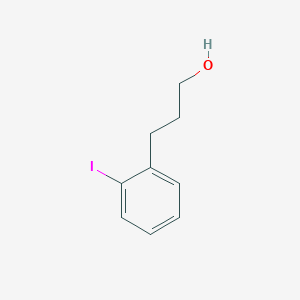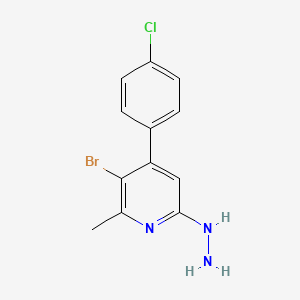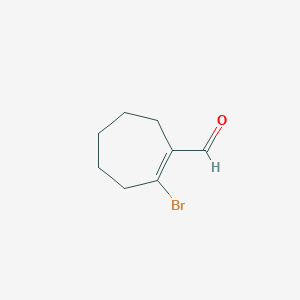
3-(2-iodophenyl)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Iodophenyl)-1-propanol is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-iodophenyl)-1-propanol typically involves the iodination of a phenylpropane derivative. One common method is the reaction of 2-iodobenzaldehyde with a Grignard reagent, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Iodophenyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form a phenylpropanol derivative.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under conditions that favor nucleophilic substitution.
Major Products Formed
Oxidation: 3-(2-Iodophenyl)propanal or 3-(2-iodophenyl)propanoic acid.
Reduction: 3-Phenyl-1-propanol.
Substitution: 3-(2-Aminophenyl)-1-propanol or 3-(2-thiophenyl)-1-propanol.
Aplicaciones Científicas De Investigación
3-(2-Iodophenyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Propiedades
Número CAS |
26059-41-6 |
|---|---|
Fórmula molecular |
C9H11IO |
Peso molecular |
262.09 g/mol |
Nombre IUPAC |
3-(2-iodophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11IO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 |
Clave InChI |
RMHUFAVKFGGBTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCCO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[b]quinolizinium, bromide](/img/structure/B8700102.png)
![5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B8700105.png)







![2-(Imidazo[1,5-a]pyridin-3-ylthio)acetonitrile](/img/structure/B8700170.png)
![2-[3-(Dibromomethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8700176.png)


